1-(4-Cyclopentylphenyl)piperazine maleate
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Overview
Description
1-(4-Cyclopentylphenyl)piperazine maleate is a chemical compound that belongs to the piperazine class of compounds. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a phenyl ring, which is further connected to a piperazine ring. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentylphenyl)piperazine maleate typically involves the following steps:
Cyclopentylation of Phenylpiperazine: The initial step involves the reaction of phenylpiperazine with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction yields 1-(4-Cyclopentylphenyl)piperazine.
Formation of Maleate Salt: The free base form of 1-(4-Cyclopentylphenyl)piperazine is then reacted with maleic acid to form the maleate salt. This step is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopentylphenyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(4-Cyclopentylphenyl)piperazine maleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentylphenyl)piperazine maleate involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, influencing their activity.
Modulate Pathways: It modulates specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(4-Cyclopentylphenyl)piperazine maleate can be compared with other piperazine derivatives such as:
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a cyclopentyl group.
1-(4-Fluorophenyl)piperazine: Features a fluorine atom in place of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives.
Properties
CAS No. |
113682-06-7 |
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Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17;5-3(6)1-2-4(7)8/h5-8,13,16H,1-4,9-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DFXXOTPACNVOMR-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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